molecular formula C11H13NO2 B13108990 3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one

3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one

Cat. No.: B13108990
M. Wt: 191.23 g/mol
InChI Key: ZQJFYADSTIKJRP-UHFFFAOYSA-N
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Description

3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring that is partially saturated and substituted with a methylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted furan with a methylamine source in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce fully saturated furan derivatives.

Scientific Research Applications

3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)pyridine: Shares the methylamino group but has a pyridine ring instead of a furan ring.

    5-Phenyl-2-furanone: Similar furan structure but lacks the methylamino substitution.

Uniqueness

3-(Methylamino)-5-phenyldihydrofuran-2(3H)-one is unique due to the combination of its partially saturated furan ring, methylamino group, and phenyl substitution

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(methylamino)-5-phenyloxolan-2-one

InChI

InChI=1S/C11H13NO2/c1-12-9-7-10(14-11(9)13)8-5-3-2-4-6-8/h2-6,9-10,12H,7H2,1H3

InChI Key

ZQJFYADSTIKJRP-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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